molecular formula C11H8Cl2N2O2 B2756483 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide CAS No. 2551119-85-6

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide

Cat. No.: B2756483
CAS No.: 2551119-85-6
M. Wt: 271.1
InChI Key: YTCCMCDZBMBVKL-UHFFFAOYSA-N
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Description

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide is an organic compound with a complex structure, characterized by the presence of cyano, dichlorophenyl, and oxopropanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(3,5-dichlorophenyl)acrylonitrile. This intermediate is then subjected to a reaction with N-methylhydroxylamine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-15-11(17)9(5-14)10(16)6-2-7(12)4-8(13)3-6/h2-4,9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCCMCDZBMBVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C#N)C(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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